molecular formula C16H19N3O2S B12504625 1-(Benzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine

1-(Benzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B12504625
M. Wt: 317.4 g/mol
InChI Key: KTDSQXLDDIBCGI-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a piperazine ring substituted with a benzenesulfonyl group and a pyridin-3-ylmethyl group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of piperazine with benzenesulfonyl chloride and pyridin-3-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can introduce new functional groups.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

The major products formed from these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridin-3-ylmethyl group can interact with nucleic acids and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(Benzenesulfonyl)piperazine: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.

    4-(Pyridin-3-ylmethyl)piperazine: Lacks the benzenesulfonyl group, which reduces its potential interactions with enzymes and proteins.

    1-(Benzenesulfonyl)-4-(pyridin-2-ylmethyl)piperazine: Similar structure but with a different position of the pyridinyl group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its dual functional groups, which provide a wide range of chemical and biological activities.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C16H19N3O2S/c20-22(21,16-6-2-1-3-7-16)19-11-9-18(10-12-19)14-15-5-4-8-17-13-15/h1-8,13H,9-12,14H2

InChI Key

KTDSQXLDDIBCGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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